molecular formula C14H15NO3S B14546608 Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- CAS No. 61928-48-1

Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)-

Cat. No.: B14546608
CAS No.: 61928-48-1
M. Wt: 277.34 g/mol
InChI Key: WMXHBUGOENKXMS-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- is a complex organic compound that features both phenolic and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- typically involves multi-step organic reactions. One common approach might involve the initial formation of the thiazole ring, followed by the introduction of the ethanone moiety and the phenolic group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and stringent quality control measures would ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- can undergo various chemical reactions including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The ethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the ethanone moiety would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The phenolic and thiazole groups could play a role in binding to molecular targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethyl-5-thiazolyl)-
  • Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2-methyl-5-thiazolyl)-

Uniqueness

Ethanone, 1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-5-thiazolyl)- is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain applications where other similar compounds might not be as effective.

Properties

CAS No.

61928-48-1

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

1-(2,4-dihydroxy-6-methylphenyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C14H15NO3S/c1-7-4-10(16)5-11(17)14(7)12(18)6-13-8(2)15-9(3)19-13/h4-5,16-17H,6H2,1-3H3

InChI Key

WMXHBUGOENKXMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CC2=C(N=C(S2)C)C)O)O

Origin of Product

United States

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